molecular formula C5H7N3O B12815379 5-amino-1-methyl-1H-imidazole-4-carbaldehyde

5-amino-1-methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B12815379
M. Wt: 125.13 g/mol
InChI Key: LQVQYPRIOIQMGC-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring with an amino group at the 5-position, a methyl group at the 1-position, and a formyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-imidazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions at the amino group.

Major Products Formed

    Oxidation: 5-amino-1-methyl-1H-imidazole-4-carboxylic acid.

    Reduction: 5-amino-1-methyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-amino-1-methyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-imidazole-4-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, similar compounds like 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) are known to activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-methyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both an amino group and a formyl group on the imidazole ring, which provides it with distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-amino-1-methylimidazole-4-carbaldehyde

InChI

InChI=1S/C5H7N3O/c1-8-3-7-4(2-9)5(8)6/h2-3H,6H2,1H3

InChI Key

LQVQYPRIOIQMGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C=O

Origin of Product

United States

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